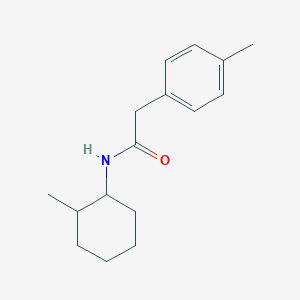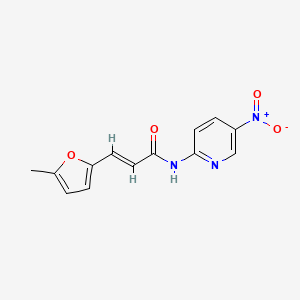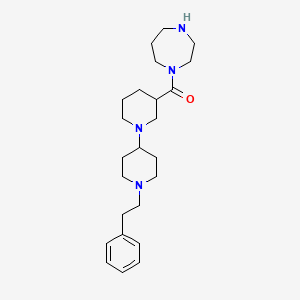![molecular formula C14H19N3O4 B5396404 N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide](/img/structure/B5396404.png)
N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide, also known as AMPAKINE CX-546, is a chemical compound that has been widely studied for its potential use in the treatment of cognitive disorders. This compound belongs to a class of drugs known as ampakines, which are known to enhance the activity of the AMPA receptor, a type of glutamate receptor that is involved in learning and memory processes.
Mecanismo De Acción
The mechanism of action of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 involves the enhancement of the activity of the AMPA receptor, which is involved in synaptic plasticity and learning and memory processes. This results in an increase in the strength of synaptic connections, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 enhances cognitive function and memory in animal models, and may also have neuroprotective effects. This compound has also been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that are involved in cognitive processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 in lab experiments include its ability to enhance cognitive function and memory, as well as its potential neuroprotective effects. However, one limitation of using this compound is that it may have off-target effects on other neurotransmitter systems, which could complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing off-target effects. Another area of interest is the investigation of the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanisms underlying the cognitive-enhancing and neuroprotective effects of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546.
Métodos De Síntesis
The synthesis of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 involves a multi-step process that begins with the reaction of 3-pyridylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-acetylmorpholin-2-ylmethyl)amine to form the amide intermediate, which is subsequently reacted with 3-hydroxybenzyl alcohol to form the final product.
Aplicaciones Científicas De Investigación
N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 has been the subject of extensive scientific research due to its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound enhances cognitive function and memory in animal models, and may also have neuroprotective effects.
Propiedades
IUPAC Name |
N-[(4-acetylmorpholin-2-yl)methyl]-2-pyridin-3-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-11(18)17-5-6-20-13(9-17)8-16-14(19)10-21-12-3-2-4-15-7-12/h2-4,7,13H,5-6,8-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTKKVVPFCSASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CNC(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)
![ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5396380.png)

![4-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5396398.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5396415.png)